6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studies focus on its interaction with biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s properties are explored for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological changes .
Comparison with Similar Compounds
Similar compounds to 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include:
N-Cyclopropyl-4-fluorobenzenesulfonamide: Shares the cyclopropyl and fluorobenzyl groups but differs in the core structure.
Cyclopropyl 4-methoxyphenyl ketone: Contains the cyclopropyl and methoxyphenyl groups but lacks the pyrazolyl and isoxazolo[5,4-b]pyridine components.
Properties
Molecular Formula |
C27H22FN5O3 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H22FN5O3/c1-35-19-10-8-17(9-11-19)25-24-20(14-22(16-6-7-16)29-27(24)36-32-25)26(34)30-23-12-13-33(31-23)15-18-4-2-3-5-21(18)28/h2-5,8-14,16H,6-7,15H2,1H3,(H,30,31,34) |
InChI Key |
ZSSIHYZYLBOWPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C=C5)CC6=CC=CC=C6F |
Origin of Product |
United States |
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